Superior In Vitro Activity in Triple-Negative Breast Cancer Cells vs. Chloroquine
NSC5844 demonstrates a clear, quantifiable advantage in potency over the comparator drug chloroquine in the triple-negative breast cancer cell line MDA-MB-468. NSC5844 exhibits a GI50 of 7.35 ± 0.10 μM, representing a 3-fold increase in activity compared to chloroquine in the same assay .
| Evidence Dimension | Growth Inhibition (GI50) |
|---|---|
| Target Compound Data | 7.35 ± 0.10 μM |
| Comparator Or Baseline | Chloroquine (Quantitative data not reported, but difference stated as 3-fold lower activity) |
| Quantified Difference | 3-fold more active |
| Conditions | MDA-MB-468 breast cancer cell line |
Why This Matters
This 3-fold potency advantage provides a rational basis for selecting NSC5844 over chloroquine for studies focused on MDA-MB-468 cells.
